4-Trityl-6-[2-(isobutyrylamino)-6-oxo-1,6-dihydro-9H-purine-9-yl]morpholine-2-methanol
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, trityl radicals, which are part of this compound, have been synthesized using various methods . The progress in this field is mainly due to advances in the synthesis of new stable paramagnetic reagents .Chemical Reactions Analysis
Trityl radicals, which are part of this compound, are stable under both oxidation and reduction conditions . They have been used in various chemical reactions, including as spin labels and spin probes .Scientific Research Applications
Fluorescent Labeling and Analytical Applications
Research by Hirano et al. (2004) introduces a novel fluorophore, 6-methoxy-4-quinolone, demonstrating strong fluorescence in a wide pH range, making it suitable for biomedical analysis. The stability and strong fluorescence properties of this compound, regardless of pH, along with its potential as a fluorescent labeling reagent, highlight its utility in detecting and quantifying biological molecules, such as carboxylic acids. This research suggests the potential of the compound for similar applications in fluorescent labeling and analysis, given its structural features that may allow for strong fluorescence and stability (Hirano et al., 2004).
Synthetic Chemistry and Material Science
Research on synthetic chemistry and material science, such as the study by Chumachenko et al. (2014), which focuses on the synthesis of morpholine-4-yl-1,3-oxazole-4-carbonitriles, provides a basis for the synthesis of complex molecules with potential applications in creating new materials or chemical probes. The detailed synthesis pathways and reactions with hydrazine hydrate reveal insights into the versatility of morpholine derivatives in chemical synthesis. These findings can be extrapolated to the synthesis and potential applications of our compound in creating new materials or as intermediates in synthesizing biologically active molecules (Chumachenko et al., 2014).
Antimicrobial and Antibacterial Research
The research by Wu et al. (2016) on the synthesis of novel N-substituted-2-(6-morpholino-9H-purin-9-yl)acetamide derivatives and their evaluation for antibacterial activities against specific pathogens indicates the potential use of morpholine and purine derivatives in developing new antimicrobial agents. This study suggests that the structural components of our compound could be explored for similar antimicrobial applications, leveraging the purine analog and morpholine moiety for potential efficacy against bacterial pathogens (Wu et al., 2016).
Future Directions
properties
IUPAC Name |
N-[9-[6-(hydroxymethyl)-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O4/c1-22(2)30(41)36-32-35-29-28(31(42)37-32)34-21-39(29)27-19-38(18-26(20-40)43-27)33(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-17,21-22,26-27,40H,18-20H2,1-2H3,(H2,35,36,37,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQQABQFAZWVNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)CO)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trityl-6-[2-(isobutyrylamino)-6-oxo-1,6-dihydro-9H-purine-9-yl]morpholine-2-methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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